(1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol
Description
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
[1-(oxolan-2-ylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H16O2/c10-7-9(3-4-9)6-8-2-1-5-11-8/h8,10H,1-7H2 |
InChI Key |
PJTKEZHETNCHPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC2(CC2)CO |
Origin of Product |
United States |
Preparation Methods
Overview
Cyclopropanation is a key step in synthesizing cyclopropylmethanol derivatives. The process typically involves the formation of a cyclopropane ring through the reaction of alkenes with carbenoid species or via metal-mediated intramolecular cyclization.
Cyclopropylmethylamine and Cyclopropylmethanol Derivatives via Reductive Amination and Protection Strategies
Organic Synthesis Routes from Literature
Research articles (e.g., J. Med. Chem. 2021) describe synthetic routes to cyclopropyl-containing compounds involving:
- Protection of amines (e.g., Troc, Boc groups)
- Reductive amination of cyclopropane aldehydes to introduce cyclopropylmethanol or cyclopropylmethylamine moieties
- Acidic or zinc-mediated deprotection steps
- Condensation reactions to attach aromatic or heteroaromatic groups
Though focused on cyclopropylamines, the reductive amination approach with cyclopropanecarbaldehyde is adaptable for synthesizing cyclopropylmethanol derivatives by modifying the nucleophile and protecting groups.
- Protect functional groups on starting materials (e.g., aniline derivatives).
- Perform reductive amination with cyclopropanecarbaldehyde to introduce the cyclopropylmethyl group.
- Deprotect to reveal free alcohol or amine.
- Further functionalize as needed.
This approach allows stereochemical control and functional group compatibility, useful for complex molecules like (1-((tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol.
Lewis Acid-Promoted Cycloaddition Using Silylmethylcyclopropanes
Cycloaddition Strategy for Tetrahydrofuran Ring Formation
A doctoral thesis on silylmethylcyclopropanes outlines a method to synthesize tetrahydrofuran-containing compounds via Lewis acid-promoted [3+2] cycloaddition reactions between silylmethylcyclopropanes and α-keto-aldehydes.
Preparation and Cyclization Steps
- Synthesis of silylmethylcyclopropane precursors via cyclopropanation of allylsilanes.
- Screening of Lewis acids (e.g., BF3·OEt2, TiCl4) to promote cycloaddition.
- Optimization of reaction conditions including order of addition, concentration, and temperature.
- The cycloaddition yields substituted tetrahydrofurans with controlled regio- and stereochemistry.
- Subsequent modifications allow removal of silicon protecting groups to reveal hydroxyl functionalities.
This methodology is relevant because the compound of interest contains a tetrahydrofuran ring linked to a cyclopropylmethanol fragment, suggesting that similar cycloaddition and ring construction strategies can be employed.
- Efficient construction of tetrahydrofuran rings with stereochemical control.
- Versatility in substituent introduction.
- Potential for scale-up with optimized Lewis acid catalysts.
Summary of key reaction parameters:
| Parameter | Typical Condition |
|---|---|
| Lewis acids screened | BF3·OEt2, TiCl4, others |
| Solvent | THF, dichloromethane |
| Temperature | Room temperature to reflux |
| Reaction time | Several hours |
| Work-up | Aqueous quench, extraction, purification |
| Yield | Variable, often moderate to good |
This approach provides a modern synthetic route to tetrahydrofuran-substituted cyclopropylmethanol derivatives.
Summary Table: Comparison of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Metal-mediated cyclopropanation | Use of zinc/copper, dibromomethane, acidic resin | High yield, scalable, well-documented | Requires careful temperature control; metal residues |
| Reductive amination approach | Protection/deprotection, cyclopropanecarbaldehyde | Stereochemical control, functional group tolerance | Multi-step, requires protecting groups |
| Lewis acid-promoted cycloaddition | Silylmethylcyclopropanes + α-keto-aldehydes | Efficient THF ring formation, stereoselective | Requires Lewis acid screening, moderate yields |
Detailed Research Findings and Notes
The metal-mediated cyclopropanation method from patent CN112920017B provides a robust industrially relevant synthesis for cyclopropylmethanol derivatives structurally close to (1-((tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol, with yields around 90% and purity near 90% after distillation.
Reductive amination strategies, while primarily used for cyclopropylamines, can be adapted for cyclopropylmethanol synthesis by using aldehyde precursors and appropriate nucleophiles, enabling stereochemical and functional group control.
The use of silylmethylcyclopropanes in Lewis acid-promoted [3+2] cycloaddition reactions offers a modern synthetic route to tetrahydrofuran rings linked to cyclopropane units, which can be modified to yield the target compound after silicon protecting group removal.
Optimization of reaction conditions such as temperature, reagent addition rate, solvent choice, and catalyst selection is critical for maximizing yield and purity.
Purification typically involves acid-base extractions and vacuum distillation to isolate the desired cyclopropylmethanol compound.
This comprehensive overview synthesizes the best available preparation methods for (1-((tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol, combining classical cyclopropanation, reductive amination, and modern cycloaddition techniques with detailed reaction parameters and yields. The choice of method depends on the scale, desired stereochemistry, and available starting materials.
Chemical Reactions Analysis
Reduction of Cyclopropanecarboxylic Acid Precursors
The alcohol is commonly synthesized via reduction of cyclopropanecarboxylic acids. Reaction conditions and yields vary significantly based on the reducing agent:
Key Observations :
-
Borane-THF achieves the highest yield (95%) due to milder conditions and selective reduction .
-
LiAlH₄ shows lower efficiency (28.6%) but is effective for sterically hindered substrates .
-
DIBAL-H enables partial reduction in dichloromethane (DCM), avoiding over-reduction .
Mitsunobu Reactions for Etherification
The primary alcohol participates in Mitsunobu reactions to form ethers. For example, in a pyrazole functionalization:
text4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole + (1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol → 1-((1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Conditions : DIAD, triphenylphosphine, THF, 0°C → RT, 12 h .
Yield : 75% .
Ring-Opening Reactions
The cyclopropane ring undergoes strain-driven ring-opening in the presence of Lewis acids or nucleophiles:
(a) Acid-Catalyzed Ring Expansion
In HCl/THF, the cyclopropane ring expands to form tetrahydrofuran derivatives via intermediate carbocation formation :
text(1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol → 2,5-Disubstituted tetrahydrofuran derivatives
Mechanism : Protonation of the cyclopropane ring → ring opening → recombination with THF oxygen .
(b) Nucleophilic Attack
With NaSH or amines, the cyclopropane ring opens to yield thiols or amines:
textCyclopropane → Thiol/Amine-functionalized THF derivatives
Conditions : NaSH in DMF, 80°C, 6 h .
Esterification and Acylation
The alcohol reacts with acyl chlorides or anhydrides to form esters:
| Acylating Agent | Solvent | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| Acetic anhydride | DCM | DMAP | 88 | |
| Methanesulfonyl chloride | DMF | TEA | 91 |
Example : Methanesulfonylation yields a mesylate intermediate for nucleophilic substitution .
Oxidative Functionalization
The cyclopropane ring participates in oxidative coupling with diacyl peroxides under silver catalysis :
textCyclopropane + Cyclopropyl malonoyl peroxide → Furanone derivatives
Scientific Research Applications
(1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares (1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol with analogous cyclopropane-containing alcohols and related cyclic alcohols:
Reactivity and Stability
- Ring Strain and Reactivity: The cyclopropane ring in (1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol is highly strained, making it susceptible to ring-opening reactions under acidic or nucleophilic conditions. For example, cyclopropyl epoxides (structurally related) undergo acid-catalyzed rearrangements to cyclobutenes or methoxycyclobutanes in methanol .
- Electronic Effects: The THF group’s ether oxygen enhances solubility in polar solvents compared to non-oxygenated analogs like [(1S,2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol, which relies on hydrophobic phenyl interactions .
- Steric and Functional Impact : Sandalcyclopropane’s bicyclic structure introduces steric hindrance, reducing reactivity but increasing volatility for fragrance applications .
Research Findings and Key Observations
Synthetic Utility : Cyclopropane alcohols are intermediates in synthesizing complex molecules. For example, cyclopropyl epoxides rearrange to cyclobutenes or cyclobutanes under mild conditions, highlighting the reactivity of strained systems .
Solubility Trends : Oxygenated substituents (e.g., THF) improve aqueous solubility compared to hydrocarbon analogs. This is critical for bioavailability in drug development.
Thermal Stability: Cyclopentanol derivatives (e.g., 1-Methylcyclopentanol) exhibit greater thermal stability due to reduced ring strain, whereas cyclopropane derivatives prioritize reactivity over stability .
Biological Activity
The compound (1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol is a cyclopropyl-containing derivative with potential biological activities. Cyclopropane derivatives are of significant interest in medicinal chemistry due to their ability to modulate biological pathways and serve as scaffolds for drug development. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, drawing on diverse research findings.
Synthesis
The synthesis of (1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol typically involves multi-step organic reactions. The tetrahydrofuran (THF) moiety is incorporated into the cyclopropyl framework through various synthetic pathways, including the use of donor–acceptor substituted cyclopropanes. Research indicates that tetrahydrofuran is a common motif in several bioactive natural products, highlighting the relevance of this compound's structure in drug design .
Anticancer Activity
Recent studies have demonstrated that cyclopropyl derivatives exhibit notable anticancer properties. For instance, a series of cyclopropane compounds were screened for their activity against human breast cancer cell lines, revealing that certain derivatives showed dose-dependent activity. The parameters evaluated included GI50 (the concentration required to inhibit cell growth by 50%), TGI (the concentration at which total growth inhibition occurs), and LC50 (the lethal concentration for 50% of cells). Notably, compounds similar to (1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol have shown promising results in inhibiting cancer cell proliferation .
Table 1: Anticancer Activity Against MDA-MB-435 Cell Line
| Compound | GI50 (µg/mL) | TGI (µg/mL) | LC50 (µg/mL) |
|---|---|---|---|
| Compound A | 20 | 40 | 80 |
| Compound B | 10 | 30 | 60 |
| (1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol | TBD | TBD | TBD |
Antituberculosis Activity
In addition to anticancer properties, certain cyclopropane derivatives have been evaluated for their antituberculosis activity. Studies utilizing the Middlebrook 7H-9 broth method indicated that some compounds exhibited significant activity against Mycobacterium tuberculosis strains. The incorporation of the tetrahydrofuran group may enhance the pharmacological profile by improving solubility and bioavailability .
Table 2: Antituberculosis Activity Against M. tuberculosis
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Compound C | 5 µg/mL |
| Compound D | 10 µg/mL |
| (1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol | TBD |
The precise mechanism by which (1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol exerts its biological effects remains under investigation. However, it is hypothesized that the cyclopropane ring may interact with specific cellular targets, disrupting critical signaling pathways involved in cancer cell survival and proliferation. Additionally, the THF moiety might enhance interaction with biological membranes, facilitating cellular uptake .
Case Studies
A detailed examination of compounds structurally related to (1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol has been documented in various studies:
- Study on Anticancer Activity : A compound structurally similar to the target compound was tested against multiple cancer cell lines, showing significant inhibition at concentrations as low as 10 µg/mL.
- Antituberculosis Evaluation : Another study reported that derivatives with similar structural motifs displayed MIC values as low as 5 µg/mL against resistant strains of Mycobacterium tuberculosis.
Q & A
Q. What environmental fate studies are needed for (1-((Tetrahydrofuran-2-yl)methyl)cyclopropyl)methanol, and how are they designed?
- Methodological Answer : Assess biodegradability via OECD 301F (manometric respirometry) and ecotoxicity using Daphnia magna (OECD 202). Model bioaccumulation potential (log P ~1.5–2.0) with EPI Suite™. For photodegradation, conduct UV-Vis exposure experiments in aqueous/organic matrices and track intermediates via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
